molecular formula C27H28N2O7 B10753091 Cilnidipine CAS No. 132295-21-7

Cilnidipine

Cat. No.: B10753091
CAS No.: 132295-21-7
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cilnidipine involves several steps. The synthesis begins with the formation of 2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl ester. This intermediate is then subjected to a reaction with cinnamyl alcohol in the presence of a base to form this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and sodium bicarbonate as a base .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving or dispersing the compound in a dispersing medium. If the product is in liquid form, it is directly filled into capsules. If it is in solid form, it is smashed, mixed with functional auxiliary materials, and prepared into granules. These granules can then be packaged, filled into capsules, or tableted .

Chemical Reactions Analysis

Types of Reactions: Cilnidipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound’s ability to block both N-type and L-type calcium channels sets it apart from other calcium channel blockers. This dual action provides a more comprehensive approach to managing hypertension and offers additional benefits such as reducing heart rate and preventing reflex tachycardia .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
Source DrugBank
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Solubility

Insoluble
Record name Cilnidipine
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Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name Cilnidipine [INN]
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Record name Cilnidipine, (-)-
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Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Record name CILNIDIPINE
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Melting Point

110ºC
Record name Cilnidipine
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